molecular formula C8H14N2O B2972828 4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile CAS No. 4395-99-7

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile

Cat. No.: B2972828
CAS No.: 4395-99-7
M. Wt: 154.213
InChI Key: WUTKQVLGOCYOGF-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is a piperidine derivative, characterized by the presence of a hydroxyl group and a nitrile group attached to the piperidine ring

Preparation Methods

The synthesis of 4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile involves several steps, typically starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:

  • 4-Hydroxy-1-methylpiperidine-4-carbonitrile
  • 4-Hydroxy-1,3-dimethylpiperidine
  • 4-Cyano-1,3-dimethylpiperidine

These compounds share similar structural features but differ in the presence and position of functional groups. The unique combination of hydroxyl and nitrile groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-5-10(2)4-3-8(7,11)6-9/h7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTKQVLGOCYOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C#N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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